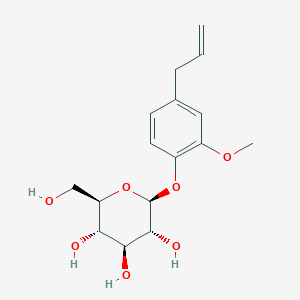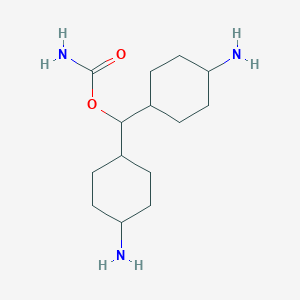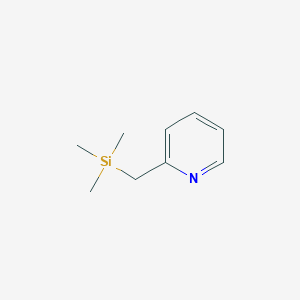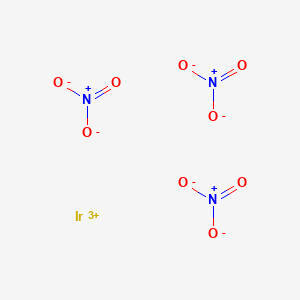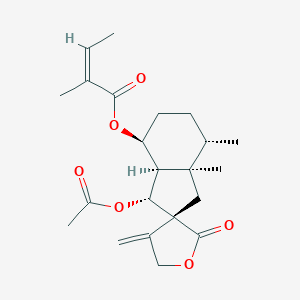
Bakkenolide B
Overview
Description
Mechanism of Action
Target of Action
Bakkenolide B, a bioactive compound isolated from Petasites japonicus , primarily targets bacterial neuraminidase (NA) and interleukin-2 production in human T cells . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a key target for antiviral drugs . Interleukin-2 is a cytokine signaling molecule in the immune system and plays a role in the regulation of white blood cells .
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. It inhibits bacterial neuraminidase and interleukin-2 production in human T cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the calcineurin pathway , as suggested by its growth-restoring activity against the YNS17 strain and induced Li+ sensitivity of wild-type yeast cells . It also upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathways , leading to the upregulation of downstream factors such as NADPH dehydrogenase quinone-1 (NQO-1) and heme oxygenase-1 (HO-1) .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces the production of interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in microglial cells . This effect is associated with reduced production of reactive oxygen species . Furthermore, this compound exhibits significant anti-inflammatory and anti-allergic bioactivities .
Action Environment
It’s worth noting that this compound is isolated from petasites japonicus , suggesting that the plant’s growth environment could potentially influence the compound’s properties
Biochemical Analysis
Biochemical Properties
Bakkenolide B plays a role in biochemical reactions by interacting with various biomolecules. It inhibits interleukin-2 production at gene and protein levels in Jurkat cells, a human T cell line . It does not inhibit the in vitro phosphatase activity of human recombinant calcineurin, an upstream regulator of interleukin-2 production .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits antigen-induced β-hexosamidase release from RBL2H3 mast cells in a concentration-dependent manner . In microglia, this compound reduces the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the calcineurin pathway, which is suggested by its growth-restoring activity against the YNS17 strain and induced Li+ sensitivity of wild-type yeast cells . It also upregulates nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathways .
Temporal Effects in Laboratory Settings
It has been found to exhibit growth-restoring activity against the YNS17 strain .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, it has been found to exhibit anti-allergic effects in ovalbumin-induced asthma mice .
Metabolic Pathways
It has been found to upregulate Nrf2/ARE pathway-related downstream factors, such as NADPH dehydrogenase quinone-1 (NQO-1) and heme oxygenase-1 (HO-1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bakkenolide B can be synthesized through various organic synthesis routes. One common method involves the extraction from the leaves and stems of Petasites japonicus using column chromatography. The chemical structure is then elucidated using techniques such as 1H NMR, 13C NMR, DEPT, and HMBC .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Petasites japonicus. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bakkenolide B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Bakkenolide B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Comparison with Similar Compounds
- Bakkenolide D
- 1,5-di-O-caffeoylquinic acid
- 5-O-caffeoylquinic acid
Bakkenolide B stands out due to its potent anti-inflammatory and anti-allergic properties, making it a unique and valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAGQVZSHJYDED-RRIKAWJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316224 | |
| Record name | (-)-Bakkenolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18455-98-6 | |
| Record name | (-)-Bakkenolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18455-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bakkenolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


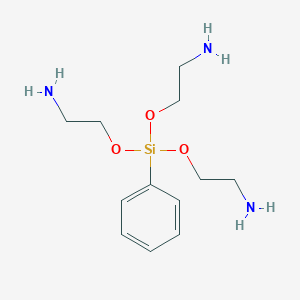



![N-(Benzo[b]thiophen-3-yl)acetamide](/img/structure/B103172.png)


